molecular formula C8H9NO3 B082801 2,4-Dimethyl-5-nitrophenol CAS No. 14969-00-7

2,4-Dimethyl-5-nitrophenol

Cat. No.: B082801
CAS No.: 14969-00-7
M. Wt: 167.16 g/mol
InChI Key: OMVAMPJZESGWII-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrophenol is an organic compound with the molecular formula C8H9NO3 and is identified by the PubChem CID 20588815 . As a nitrophenol derivative, this compound is part of a class of chemicals that often serve as crucial building blocks and intermediates in organic synthesis and various research applications. Potential research applications for this compound may include its use as a precursor in the development of more complex molecules, such as pharmaceuticals, agrochemicals, and dyes. Researchers might also explore its physical and chemical properties, including acidity, solubility, and spectroscopic characteristics, for analytical or developmental purposes. It is important to note that this product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are responsible for verifying the identity and purity of the product to ensure it is suitable for their specific research needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVAMPJZESGWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethyl 5 Nitrophenol

Established Synthetic Routes for 2,4-Dimethyl-5-nitrophenol Production

The primary methods for synthesizing this compound involve the direct nitration of the corresponding phenolic precursor or the construction of the molecule from other starting materials.

Nitration Strategies in Phenolic Systems

The direct nitration of 2,4-dimethylphenol (B51704) is a common approach to producing its nitro derivatives. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution. However, the positions are already substituted (positions 2 and 4), leading to substitution at the remaining activated positions.

Nitration of 2,4-dimethylphenol with nitric acid in acetic anhydride (B1165640) at low temperatures (e.g., -60°C) can lead to the formation of multiple products, including nitrated phenols and intermediate species known as nitro-dienones. cdnsciencepub.com The reaction can yield a mixture of isomers, and controlling the regioselectivity to favor the 5-nitro product is a key challenge. The distribution of final products is influenced by factors such as the nitrating agent, solvent, and reaction temperature.

Alternative nitrating systems for phenols include metal nitrates, such as bismuth (III) nitrate (B79036) pentahydrate or iron (III) nitrate nonahydrate, in a solvent like acetone. chemicalbook.com These reagents offer a method for the nitration of phenolic compounds under milder conditions.

Precursor-Based Synthesis Pathways for this compound

An alternative to direct nitration of 2,4-dimethylphenol is to build the molecule from a different precursor. One such pathway starts with o-toluidine (B26562) (2-methylaniline). This multi-step process involves:

Salt Formation : Reacting o-toluidine with a strong acid like concentrated sulfuric acid.

Nitration : Introducing a nitro group onto the aromatic ring.

Diazotization : Converting the amino group into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic solution.

Denitrogenation/Hydrolysis : Heating the diazonium salt solution to replace the diazonium group with a hydroxyl group, yielding the final 2-methyl-5-nitrophenol (B1294729) product. google.com

This pathway avoids the isomeric mixture challenges of direct phenol (B47542) nitration by installing the functional groups in a controlled sequence.

Advanced Synthetic Strategies and Catalysis for this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally conscious methods. This includes the use of novel catalysts and reaction media to improve the synthesis of this compound.

Environmentally Benign Synthetic Approaches

To address the drawbacks of traditional nitration methods, which often use strong acids and produce significant waste, more environmentally friendly strategies have been explored. These "green" approaches focus on heterogeneous reaction conditions, which simplify product purification and catalyst recycling.

One such method employs a combination of an inorganic acidic salt [such as Mg(HSO₄)₂ or NaHSO₄·H₂O] and sodium nitrate, with wet silica (B1680970) gel (SiO₂) as a solid support, in a solvent like dichloromethane. nih.gov This system allows for the in situ generation of the nitrating agent under mild, heterogeneous conditions at room temperature, offering advantages like simple experimental procedures and minimization of chemical waste. nih.gov The use of solid-supported reagents facilitates easier work-up, as the catalyst and byproducts can often be removed by simple filtration. nih.gov

Reagent SystemSolventConditionsAdvantages
HNO₃ / Acetic AnhydrideAcetic AnhydrideLow Temperature (-60°C)Traditional, well-studied method
Bi(NO₃)₃·5H₂O or Fe(NO₃)₃·9H₂OAcetoneRoom Temperature or RefluxMilder conditions than strong acids
Mg(HSO₄)₂ / NaNO₃ / wet SiO₂DichloromethaneRoom TemperatureHeterogeneous, environmentally benign, simple work-up nih.gov

Reaction Mechanism Elucidation in this compound Formation

The mechanism of phenol nitration is more complex than a simple electrophilic aromatic substitution. Studies on the nitration of substituted phenols, like 2,4-dimethylphenol, have revealed the formation of transient intermediates.

When 2,4-dimethylphenol is nitrated, the electrophile (NO₂⁺) can attack at a carbon atom already bearing a substituent (an ipso attack). cdnsciencepub.com For example, attack at the methyl-substituted C-4 position can lead to the formation of a 4-methyl-4-nitrocyclohexa-2,5-dienone. cdnsciencepub.com Similarly, attack at other positions can form different dienone isomers. These dienone intermediates are often unstable and can subsequently rearrange to form the thermodynamically stable nitrophenol products. cdnsciencepub.com The formation of these intermediates is a key factor influencing the final distribution of isomers. Multiphase models suggest that a significant portion of nitrophenols observed in the gas phase may be produced via liquid-phase reactions. copernicus.org

Derivatization and Reactivity Studies of this compound

The chemical structure of this compound, featuring a hydroxyl group, a nitro group, and an aromatic ring, allows for a variety of chemical transformations. Derivatization reactions can target these functional groups to synthesize new molecules.

The phenolic hydroxyl group is a primary site for reactivity. It can be alkylated or acylated to form ethers and esters, respectively. These reactions are fundamental in organic synthesis and are used to modify the properties of the parent molecule.

For analytical purposes, derivatization is often employed to enhance the volatility and thermal stability of phenolic compounds for techniques like gas chromatography (GC). While underivatized nitrophenols can be analyzed by GC, they may interact with active sites in the column or injection port, reducing sensitivity. researchgate.net In-port derivatization techniques, where the reaction occurs in the hot GC inlet, can be used. dphen1.com For example, phenols can be derivatized with reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) for rapid identification in mixtures using mass spectrometry. researchgate.net

Reduction of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, converting them into the corresponding amino derivatives. nih.gov This process is crucial for the synthesis of anilines, which are valuable intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. nih.govchemistryviews.org For this compound, this reaction yields 5-amino-2,4-dimethylphenol.

A variety of reducing agents and catalytic systems can be employed for this purpose. Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support (e.g., carbon) are highly effective. The reaction is typically carried out under pressure and at a moderate temperature.

Chemical Reduction : A wide range of chemical reagents can reduce nitroarenes. Historically, metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl) have been used. organic-chemistry.org Modern methods often utilize reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). nih.govncert.nic.in The combination of NaBH₄ with a catalyst can enhance reaction efficiency. nih.gov For instance, silver nanoparticles supported on titanium dioxide (Ag/TiO₂) have been shown to be highly active catalysts for the reduction of nitroarenes to aryl amines using NaBH₄. nih.gov

The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. In the case of this compound, the conditions must be controlled to avoid the reduction of the aromatic ring itself.

Table 1: Common Reagents for Nitro Group Reduction
Reagent/SystemTypical ConditionsProductNotes
H₂ / Pd-CMethanol (B129727)/Ethanol, Room Temperature, 1-4 atm H₂5-amino-2,4-dimethylphenolHigh efficiency and clean reaction.
Fe / HClAqueous Ethanol, Reflux5-amino-2,4-dimethylphenolClassic method, often used in industrial processes.
SnCl₂ / HClEthanol, Reflux5-amino-2,4-dimethylphenolEffective for laboratory-scale synthesis.
NaBH₄ / Catalyst (e.g., Ag/TiO₂)Aqueous/Alcoholic solution, Room Temperature5-amino-2,4-dimethylphenolMilder conditions and often good chemoselectivity. nih.gov

Alkylation and Esterification Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be readily deprotonated to form a phenoxide ion. This nucleophilic phenoxide is the key to alkylation and esterification reactions.

Alkylation Alkylation of the hydroxyl group results in the formation of an ether. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium phenoxide, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide).

For example, the reaction of this compound with methyl iodide in the presence of a base would yield 1-methoxy-2,4-dimethyl-5-nitrobenzene. The choice of alkylating agent can be varied to introduce different alkyl groups. researchgate.net

Esterification Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or acid anhydride) to form an ester. organic-chemistry.org

Reaction with Carboxylic Acids (Fischer Esterification) : The direct reaction with a carboxylic acid requires an acid catalyst (e.g., sulfuric acid) and typically involves removing the water formed to drive the equilibrium towards the product.

Reaction with Acid Chlorides/Anhydrides : This is a more reactive and often higher-yielding method. The reaction is usually carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. For instance, reacting this compound with acetyl chloride would produce 2,4-dimethyl-5-nitrophenyl acetate (B1210297).

Table 2: Reagents for Alkylation and Esterification
Reaction TypeReagentProduct TypeExample Product from this compound
AlkylationMethyl Iodide (CH₃I) + Base (e.g., K₂CO₃)Ether1-methoxy-2,4-dimethyl-5-nitrobenzene
AlkylationBenzyl Bromide (C₆H₅CH₂Br) + BaseEther1-(benzyloxy)-2,4-dimethyl-5-nitrobenzene
EsterificationAcetic Anhydride ((CH₃CO)₂O) + BaseEster2,4-dimethyl-5-nitrophenyl acetate
EsterificationBenzoyl Chloride (C₆H₅COCl) + BaseEster2,4-dimethyl-5-nitrophenyl benzoate

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The outcome of such a reaction on a substituted benzene ring is determined by the directing effects and activating/deactivating nature of the existing substituents. ncert.nic.in

In this compound, the directing effects are as follows:

Hydroxyl (-OH) group : Strongly activating and ortho, para-directing.

Methyl (-CH₃) groups : Activating and ortho, para-directing.

Nitro (-NO₂) group : Strongly deactivating and meta-directing.

The available positions for substitution on the ring are C3 and C6. The powerful activating and directing effect of the hydroxyl group typically dominates the reaction. ncert.nic.in The -OH group directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. In this molecule, the C2 and C4 positions are already occupied. Therefore, the primary site for electrophilic attack is the C6 position, which is ortho to the hydroxyl group.

The combined activating effects of the hydroxyl and methyl groups are likely to outweigh the deactivating effect of the nitro group, allowing reactions like nitration, halogenation, or sulfonation to occur, primarily at the C6 position. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 2,4-dimethyl-5,6-dinitrophenol.

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SₙAr) is less common than EAS and requires specific conditions: a strong electron-withdrawing group positioned ortho or para to a good leaving group (typically a halide). pressbooks.pubchemistrysteps.comlibretexts.org

The molecule this compound itself is not well-suited for SₙAr because it lacks a suitable leaving group. The -OH, -CH₃, and -H substituents are very poor leaving groups. While the -NO₂ group can occasionally be displaced under very harsh conditions, this is not a typical reaction pathway.

However, the presence of the nitro group makes the aromatic ring electron-deficient, which is a prerequisite for nucleophilic attack. chemistrysteps.com If a derivative, such as 5-chloro-2,4-dimethylphenol, were used, the chlorine atom could act as a leaving group. In such a hypothetical case, the nitro group at the meta position relative to the chlorine would have a minimal activating effect. Activation for SₙAr is most effective when the electron-withdrawing group can stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance, which requires an ortho or para relationship. pressbooks.publibretexts.org

Synthesis of Heterocyclic Derivatives from this compound

The functional groups of this compound serve as handles for the construction of heterocyclic systems. rsc.org A key strategy involves the reduction of the nitro group to an amine, forming 5-amino-2,4-dimethylphenol, as described in section 2.3.1. This product is an aminophenol derivative, a class of compounds widely used in the synthesis of heterocycles. nih.gov

One prominent example is the synthesis of phenoxazines. 2-Aminophenols are known precursors to phenoxazine (B87303) derivatives, which are important structural motifs in many biologically active compounds and dyes. nih.govresearchgate.netmdpi.com The synthesis can be achieved through the oxidative condensation of the aminophenol. researchgate.netmdpi.com For example, the reaction of 5-amino-2,4-dimethylphenol, either by self-condensation or by reacting with another suitable precursor like a quinone, could lead to the formation of a dimethyl-substituted phenoxazine ring system. researchgate.net

Reaction Pathway Example:

Reduction: this compound is reduced to 5-amino-2,4-dimethylphenol.

Condensation/Cyclization: The resulting aminophenol undergoes an oxidative coupling reaction to form a phenoxazine derivative.

Coordination Chemistry and Metal Complex Formation with this compound Ligands

Coordination compounds are formed between a central metal ion and one or more surrounding molecules or ions, known as ligands. youtube.com this compound possesses functionalities that allow it to act as a ligand in the formation of metal complexes.

The phenolic hydroxyl group can be deprotonated to form a phenoxide anion. The resulting negatively charged oxygen atom is an excellent coordination site for metal ions. Additionally, the oxygen atoms of the nitro group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand, where it binds to the metal ion through two separate atoms (the phenoxide oxygen and one of the nitro oxygens). This would form a stable chelate ring.

Nitrophenols and their derivatives are known to form complexes with a variety of transition metals. orientjchem.orgproquest.comencyclopedia.pub Studies on similar ligands, like 2-amino-4-nitrophenol, show the formation of stable complexes with ions such as Mn(II), Co(II), Ni(II), and Zn(II). proquest.comproquest.com It is expected that this compound would coordinate with metal ions in a similar fashion, acting as a monoanionic ligand after deprotonation of the hydroxyl group. The geometry of the resulting complexes (e.g., octahedral, tetrahedral) would depend on the specific metal ion and the stoichiometry of the reaction. proquest.comproquest.com

Table 3: Potential Metal Complexes with 2,4-Dimethyl-5-nitrophenolate Ligand
Metal IonPotential Coordination ModeCommon Geometry
Copper(II)Bidentate (phenoxide-O, nitro-O)Square Planar or Distorted Octahedral
Nickel(II)Bidentate (phenoxide-O, nitro-O)Octahedral orientjchem.org
Cobalt(II)Bidentate (phenoxide-O, nitro-O)Octahedral orientjchem.org
Zinc(II)Bidentate (phenoxide-O, nitro-O)Tetrahedral or Octahedral proquest.com
Manganese(II)Bidentate (phenoxide-O, nitro-O)Octahedral proquest.com

Biological Activities and Molecular Mechanisms of Action of 2,4 Dimethyl 5 Nitrophenol

Antimicrobial Efficacy of 2,4-Dimethyl-5-nitrophenol and its Derivatives

The antimicrobial potential of nitrophenol derivatives has been explored against a spectrum of bacteria and fungi. The introduction of a nitro group to a phenolic or other aromatic structure is a key feature in many compounds exhibiting antimicrobial properties. The mechanism of action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of toxic intermediates that can damage cellular components, including DNA.

Nitroaromatic compounds, including derivatives of nitrophenol, have demonstrated notable antibacterial activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

For instance, a study on nitrobenzyl-oxy-phenol derivatives revealed significant antibacterial action. One such compound, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol, exhibited potent activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM. nih.govresearchgate.net Another derivative, 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol, also showed comparable activity. nih.govresearchgate.net

Furthermore, research into other nitro derivatives has highlighted their efficacy against Staphylococcus aureus, a common pathogen responsible for nosocomial infections. encyclopedia.pub Certain halogenated nitro-compounds have shown anti-staphylococcal activity with MIC values in the range of 15.6–62.5 μg/mL. encyclopedia.pub

Table 1: Antibacterial Activity of Selected Nitrophenol Derivatives

Compound Bacterium MIC
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol Moraxella catarrhalis 11 µM
Halogenated Nitro-derivatives Staphylococcus aureus 15.6–62.5 μg/mL

The fungicidal properties of nitrophenol derivatives have also been a subject of investigation. Research has shown that these compounds can inhibit the growth of various fungal species.

For example, certain nitrofuran derivatives have been tested against a range of fungi, including Candida species and Cryptococcus neoformans. The most potent of these compounds exhibited MIC values as low as 3.9 µg/mL against these yeasts. nih.govresearchgate.net For some compounds, a fungicidal profile was observed, with Minimum Fungicidal Concentration (MFC) values ranging from 7.81 to greater than 250 µg/mL. nih.gov The MFC is defined as the lowest concentration of an antifungal agent that prevents the growth of fewer than three colonies, which corresponds to approximately 99% to 99.5% killing activity. nih.gov

In studies involving halogenated nitro derivatives, antifungal activity was observed against Candida species, with MFC values ranging from 15 to 500 62.5 μg/mL. encyclopedia.pub

Table 2: Antifungal Activity of Selected Nitro-Derivatives

Compound Class Fungal Species MIC MFC
Nitrofuran Derivatives Candida spp., Cryptococcus neoformans As low as 3.9 µg/mL 7.81 to >250 µg/mL
Halogenated Nitro-derivatives Candida spp. Not specified 15–500 62.5 μg/mL

Cytotoxic and Potential Therapeutic Applications of this compound

The cytotoxic effects of nitrophenol derivatives have been evaluated against various cell lines, leading to further exploration of their potential in cancer research.

The half maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. altogenlabs.com Studies on nitrophenol derivatives have determined their IC50 values against several cancer cell lines.

For example, a gold nanoparticle-doped NiAlTi LDH (layered double hydroxide) material, which was studied for its ability to catalytically degrade 4-nitrophenol (B140041), was also assessed for its cytotoxicity against A549 lung adenocarcinoma cells. rsc.org The Au@NiAlTi LDH showed an IC50 value of 441 μg ml−1. rsc.org

In another study, a synthetic β-nitrostyrene derivative, CYT-Rx20, demonstrated significant inhibitory activity against several breast cancer cell lines. The IC50 values were 0.81 ± 0.04 μg/mL for MCF-7, 1.82 ± 0.05 μg/mL for MDA-MB-231, and 1.12 ± 0.06 μg/mL for ZR75-1 cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected Nitro-Derivatives on Cancer Cell Lines

Compound/Material Cell Line IC50 Value
Au@NiAlTi LDH A549 (Lung Adenocarcinoma) 441 μg ml−1
CYT-Rx20 (β-nitrostyrene derivative) MCF-7 (Breast Cancer) 0.81 ± 0.04 μg/mL
CYT-Rx20 (β-nitrostyrene derivative) MDA-MB-231 (Breast Cancer) 1.82 ± 0.05 μg/mL
CYT-Rx20 (β-nitrostyrene derivative) ZR75-1 (Breast Cancer) 1.12 ± 0.06 μg/mL

The cytotoxic properties of nitrophenol derivatives have prompted further investigation into their potential as anticancer agents. The mechanisms underlying their effects on cancer cells are a key area of this research.

One area of exploration is the interaction of these compounds with specific cellular targets. For instance, some compounds are being investigated for their interaction with the estrogen receptor-α, a therapeutic target in breast cancer. eurekalert.org

The cytotoxic mechanism of the β-nitrostyrene derivative, CYT-Rx20, is believed to involve arresting cancer cells at the G2/M phase of the cell cycle and decreasing cell viability by activating the caspase cascade, which leads to apoptosis. nih.gov

Furthermore, a derivative of nitrophenoxy, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been identified as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is often upregulated in pancreatic and other solid tumors. researchgate.net Pre-clinical studies have shown that this compound induces a growth defect in human cancer cell lines. researchgate.net

Enzymatic Interactions and Biochemical Pathway Modulation by this compound

Nitrophenol and its derivatives can interact with and modulate the activity of various enzymes and biochemical pathways. These interactions are fundamental to their biological effects.

One significant area of interaction is with cytochrome P450 (CYP) enzymes. p-Nitrophenol hydroxylation is a process often used to probe the activity of CYP2E1. However, research suggests that other CYP enzymes, such as CYP2A6 and CYP2C19, are also involved in this process. nih.gov

Chalcones containing a nitro group have been studied for their ability to inhibit enzymes associated with inflammation, such as cyclooxygenase (COX). mdpi.com Molecular docking studies have shown that the position of the nitro group on the chalcone (B49325) structure influences the interaction pattern with the active residues of COX-2. mdpi.com

Additionally, as mentioned previously, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione acts as an inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1). researchgate.net This enzyme is involved in the detoxification of quinones and the bioactivation of certain chemotherapeutic agents.

The interaction of phenolic compounds with proteins can occur through covalent and non-covalent mechanisms. nih.gov Covalent bonding can be facilitated by enzymes like laccase and tyrosinase, which convert phenolics into reactive quinone intermediates that can then bind to proteins. nih.gov

Role of Nitroreductase Enzymes in Bioreduction

Nitroreductase enzymes are key players in the biological reduction of nitroaromatic compounds. oup.com These enzymes, which are found predominantly in bacteria but also in some eukaryotes, catalyze the reduction of nitro groups (-NO2) to corresponding amino (-NH2) or hydroxylamino (-NHOH) groups. oup.comwikipedia.org This process is crucial for the bioremediation of environmental pollutants and is also harnessed in medicine for the activation of certain prodrugs. oup.comresearchgate.net

The bioreduction mechanism is dependent on the type of nitroreductase enzyme involved. researchgate.netresearchgate.net These flavoenzymes utilize cofactors like flavin mononucleotide (FMN) and reducing equivalents from NADH or NADPH to carry out the reaction. wikipedia.orgresearchgate.net

Types of Nitroreductase Enzymes:

Type I (Oxygen-insensitive): These enzymes catalyze the reduction of the nitro group through a series of two-electron transfers. oup.com This process typically proceeds from the nitroaromatic compound to a nitroso intermediate, then to a hydroxylamine, and finally to the amine derivative. oup.com The reaction is characterized by a "ping-pong" mechanism and can occur under both aerobic and anaerobic conditions. researchgate.netebi.ac.uk

Type II (Oxygen-sensitive): In contrast, Type II nitroreductases catalyze a single-electron reduction, forming a nitro anion radical. researchgate.net In the presence of oxygen, this radical can transfer the electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the original nitroaromatic compound. researchgate.net This futile cycling can lead to oxidative stress within the cell.

The reduction of various nitrophenols, such as 4-nitrophenol and 2,4-dinitrophenol (B41442), has been demonstrated using nitroreductase from E. coli. researchgate.net These studies show the formation of 4-aminophenol (B1666318) and 4-hydroxylaminophenol from 4-nitrophenol, illustrating the typical end products of this enzymatic action. researchgate.netresearchgate.net Given its structure, this compound would likely undergo a similar bioreduction process, being converted to 2,4-Dimethyl-5-aminophenol or 2,4-Dimethyl-5-(hydroxylamino)phenol by these enzymes.

Enzyme TypeOxygen SensitivityMechanismKey IntermediatesEnd Products
Type IInsensitiveTwo-electron transfers (Ping-pong bi-bi)Nitroso, HydroxylamineAmine or Hydroxylamine
Type IISensitiveSingle-electron transferNitro anion radicalRegenerated parent compound + Superoxide

Impact on Cellular Respiration and Metabolic Pathways

Nitrophenolic compounds, particularly dinitrophenols, are well-documented for their profound impact on cellular respiration. The compound 2,4-dinitrophenol (DNP), which is structurally analogous to this compound, acts as a classic uncoupler of oxidative phosphorylation. researchgate.netcdc.govquora.com

Oxidative phosphorylation is the metabolic pathway where cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process occurs in the mitochondria and involves the electron transport chain (ETC) creating a proton gradient (proton-motive force) across the inner mitochondrial membrane. droracle.ai The flow of protons back across the membrane through ATP synthase drives the synthesis of ATP.

Uncouplers like DNP disrupt this process. quora.comdroracle.ai As lipophilic weak acids, they can diffuse across the inner mitochondrial membrane. researchgate.netquora.com They pick up protons in the high-concentration intermembrane space and release them into the low-concentration mitochondrial matrix, effectively creating a "short circuit" that bypasses the ATP synthase enzyme. droracle.ai

Consequences of Uncoupling:

Dissipation of Proton Gradient: The proton gradient is dissipated without the production of ATP. quora.com

Increased Oxygen Consumption: The energy from the electron transport chain is released as heat instead of being used for ATP synthesis, leading to an increased rate of oxygen consumption and substrate oxidation as the cell attempts to compensate for the energy deficit. droracle.aicore.ac.uk

Metabolic Shift: To meet energy demands, the cell may increase its rate of glycolysis. nih.gov Chronic uncoupling can trigger cellular adaptations, such as an increase in the number of mitochondria or upregulation of genes involved in oxidative metabolism. core.ac.uk

This mechanism leads to a decrease in the efficiency of ATP production, forcing the cell to burn more fuel to produce the same amount of energy. cdc.gov The energy that is normally stored in ATP is instead lost as heat, which can lead to hyperthermia. cdc.gov Given its structural similarities, this compound is expected to exhibit a similar uncoupling effect on cellular respiration.

Quantitative Structure-Activity Relationship (QSAR) in Biological Contexts of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov For nitroaromatic compounds, QSAR models are crucial tools for estimating their potential toxicity and other biological effects, thereby reducing the need for extensive animal testing. nih.gov

QSAR models are built by finding a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, which are quantified by molecular descriptors. nih.govnih.gov

Key Molecular Descriptors for Nitroaromatic Compounds:

Numerous molecular descriptors have been found to be relevant for predicting the biological activities of nitrophenols and other nitroaromatics. nih.gov These descriptors fall into several categories:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP or log Kow), this descriptor is critical for modeling a compound's ability to cross biological membranes and interact with macromolecules. nih.govjst.go.jp

Electronic Properties: These descriptors quantify the electronic aspects of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is a key indicator for the electrophilicity of nitroaromatic compounds and is often negatively correlated with mutagenicity, as it relates to the ease with which the nitro group can be reduced. nih.govucsb.edu

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to act as a nucleophile. ucsb.edu

Hammett constant (σ): Describes the electron-donating or electron-withdrawing effect of substituents on the aromatic ring.

Steric/Topological Properties: These descriptors relate to the size and shape of the molecule.

Molecular Connectivity Indices (e.g., Xv): Describe the branching and complexity of the molecular structure. nih.gov

Molecular Molar Refractive Index (MR): Relates to the volume of the molecule and its polarizability. nih.gov

QSAR studies on nitrophenols have successfully correlated these descriptors with various toxicological endpoints, such as acute toxicity to aquatic organisms and mutagenicity. nih.govjst.go.jp For instance, the toxicity of phenols often shows a strong dependence on hydrophobicity (logP) and the acid dissociation constant (pKa). jst.go.jp The mutagenicity of nitroaromatics has been linked to both hydrophobicity and ELUMO, reflecting the importance of both molecular transport and the nitroreduction process. nih.gov A QSAR model for this compound would likely incorporate a combination of these descriptors to predict its biological activities.

Descriptor TypeExample DescriptorProperty RepresentedRelevance to Nitroaromatics
HydrophobicitylogP (log Kow)Lipophilicity, membrane permeabilityPredicts transport and interaction with biological targets.
ElectronicELUMOElectron affinity, electrophilicityCorrelates with the ease of nitro group reduction and mutagenicity.
ElectronicpKaAcid dissociation constantInfluences ionization state and toxicity.
Steric/TopologicalMolecular Connectivity IndexMolecular size and branchingRelates structure to activity in toxicity models.

Environmental Fate and Degradation Pathways of 2,4 Dimethyl 5 Nitrophenol

Biotransformation and Microbial Degradation of 2,4-Dimethyl-5-nitrophenol

The biodegradation of nitrophenolic compounds is a key process in their environmental removal. However, specific studies on the biotransformation and microbial degradation of this compound are scarce. Research has primarily focused on more common isomers like 2,4-dinitrophenol (B41442) or other dimethylphenols.

Aerobic Biodegradation Mechanisms and Intermediates

Detailed aerobic biodegradation pathways and the specific microbial enzymes and intermediates involved in the breakdown of this compound have not been well-documented. Studies on the aerobic degradation of other dimethylphenols have identified various bacterial strains, such as Pseudomonas species, that can metabolize these compounds. nih.govresearchgate.net These studies indicate that degradation often proceeds through the formation of hydroxylated intermediates followed by ring cleavage. nih.govresearchgate.net However, the specific applicability of these pathways to this compound is unknown.

Anaerobic Biodegradation Processes

Information regarding the anaerobic biodegradation of this compound is not available in the reviewed literature. Anaerobic degradation of other nitrophenols has been studied, often showing that the initial step involves the reduction of the nitro group. ethz.chresearchgate.netresearchgate.net The subsequent metabolic steps can vary depending on the specific compound and the microbial consortia present. nih.gov Without dedicated research, the potential for and mechanisms of anaerobic biodegradation of this compound remain speculative.

Characterization of Microorganisms Involved in Degradation

The biodegradation of nitrophenolic compounds, including this compound, is a key process in their removal from the environment. A diverse range of microorganisms, encompassing both bacteria and fungi, have demonstrated the ability to metabolize these compounds. While specific studies on this compound are limited, research on analogous compounds provides significant insight into the types of microorganisms likely involved in its degradation.

Numerous bacterial genera have been identified as capable of degrading nitrophenols and related aromatic compounds. researchgate.net These bacteria often utilize the compounds as a source of carbon and nitrogen. nih.gov Similarly, various fungal species, particularly white-rot fungi, are known for their robust degradative capabilities towards a wide array of aromatic pollutants. nih.govtandfonline.com The table below summarizes microorganisms that have been reported to degrade nitrophenols and dimethylphenols, suggesting their potential role in the breakdown of this compound.

Microbial KingdomGenusSpecies/StrainDegraded Compound(s)Reference
Bacteria Pseudomonasputida, mendocina, fluorescensp-Nitrophenol, Dimethylphenols nih.govfrontiersin.orgnih.gov
Burkholderiasp. strain SJ98p-Nitrophenol plos.org
Arthrobactersp.p-Nitrophenol nih.gov
Rhodococcussp.p-Nitrophenol nih.gov
Bacillussp.p-Nitrophenol nih.gov
Alcaligenessp.p-Nitrophenol nih.gov
Fungi Phanerochaetechrysosporium2,4-Dichlorophenol mdpi.com
Aspergillusniger, penicillioides2,4-D nih.gov
Penicilliumchrysogenum2,4-Dichlorophenol mdpi.com
Tritirachiumsp.2,4-Dichlorophenol mdpi.com
Cladosporiumsp.2,4-Dichlorophenol mdpi.com

Genetic Basis of Microbial Catabolism Pathways

The microbial degradation of nitrophenolic compounds is underpinned by specific genetic pathways that encode the necessary catabolic enzymes. For para-nitrophenol (PNP), a well-studied analogue, two primary degradation pathways have been elucidated: the hydroquinone (B1673460) (HQ) pathway and the 1,2,4-benzenetriol (B23740) (BT) pathway. plos.orgnih.gov These pathways are initiated by monooxygenase enzymes that catalyze the initial oxidative attack on the aromatic ring.

In many Gram-negative bacteria, such as Pseudomonas and Burkholderia, the genes responsible for PNP degradation are often found in clusters. plos.orgresearchgate.net A key gene, pnpA, codes for a p-nitrophenol 4-monooxygenase, which converts PNP to benzoquinone (BQ). plos.org Subsequently, a benzoquinone reductase, encoded by pnpB, reduces BQ to hydroquinone. plos.org The hydroquinone then undergoes ring cleavage by a dioxygenase, leading to intermediates that can enter central metabolic pathways. researchgate.net

The genetic organization of these catabolic pathways can vary between different bacterial strains. In some cases, the genes are arranged in a single operon, while in others, they may be located in non-contiguous clusters on the chromosome. plos.orgplos.org For instance, in Burkholderia sp. strain SJ98, the genes for the initial conversion of PNP are physically separated from the genes encoding the lower pathway enzymes. plos.org It is highly probable that the degradation of this compound by competent microorganisms is facilitated by a similar enzymatic and genetic machinery, likely involving initial monooxygenation to remove or modify the nitro group, followed by ring cleavage.

Abiotic Degradation Mechanisms of this compound

In addition to microbial breakdown, this compound is subject to several abiotic degradation processes in the environment. These mechanisms, which include photodegradation, chemical oxidation and reduction, and hydrolysis, can contribute significantly to the natural attenuation of this compound.

Photodegradation under Environmental Conditions

Nitrophenolic compounds are known to absorb light in the near-UV and visible ranges, which can lead to their photochemical transformation. pnas.orgrsc.org The photolysis of nitrophenols can proceed through different mechanisms depending on the environmental conditions and the specific structure of the compound. For ortho-nitrophenols, gas-phase photolysis can be initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. researchgate.netrsc.org This process can lead to the formation of nitrous acid (HONO), a significant species in atmospheric chemistry. researchgate.netrsc.org

In aqueous environments, the photodegradation of nitrophenols can also be a significant process. rsc.org The presence of other substances in the water, such as titanium dioxide (a common mineral particle), can sensitize the photolysis of nitrophenols under visible light. pnas.org The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizing agents. It is expected that this compound will undergo photodegradation in sunlit surface waters and in the atmosphere, contributing to its environmental transformation.

Chemical Oxidation and Reduction Processes

Chemical oxidation, particularly through advanced oxidation processes (AOPs), is an effective method for the degradation of nitrophenolic compounds. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. iwaponline.com The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺), is a commonly studied AOP for the treatment of wastewater containing nitrophenols. iwaponline.comiwaponline.comresearchgate.net

The Fenton reaction effectively degrades high concentrations of p-nitrophenol, with the degradation rate being influenced by factors such as the concentrations of H₂O₂ and Fe²⁺, pH, and temperature. iwaponline.com Studies have shown that the Fenton process can achieve over 99% decomposition of 4-NP. iwaponline.com While complete mineralization to carbon dioxide and water may not always be achieved, the process significantly increases the biodegradability of the wastewater. iwaponline.comresearchgate.net The table below presents typical conditions and outcomes for the Fenton oxidation of p-nitrophenol, which can serve as a model for the expected behavior of this compound.

ParameterCondition/ValueOutcomeReference
Initial 4-NP Concentration High (e.g., 4,000 mg/L)>99% degradation within minutes iwaponline.com
H₂O₂/Fe²⁺ Molar Ratio Optimized for specific waste streamInfluences reaction rate and efficiency iwaponline.com
pH Acidic (typically around 3)Optimal for hydroxyl radical generation iwaponline.com
Temperature Elevated (e.g., 85 °C)Increased TOC and COD removal, reduced Fe²⁺ dosage iwaponline.com
DOC Removal Efficiency ~30.6%Incomplete mineralization, but increased biodegradability iwaponline.com

Reduction processes can also play a role in the transformation of nitrophenols. Under anaerobic conditions, the nitro group can be reduced to an amino group, forming aminophenols. This is often a key initial step in the anaerobic biodegradation of these compounds. hibiscuspublisher.com

Bioremediation Strategies for this compound Contamination

Bioremediation offers a cost-effective and environmentally sound approach for the cleanup of sites contaminated with organic pollutants like this compound. mdpi.commdpi.com These strategies leverage the metabolic capabilities of microorganisms to degrade contaminants into less harmful substances. mdpi.com Bioremediation can be broadly categorized into in situ and ex situ techniques.

In situ bioremediation involves treating the contaminated material in place, without excavation. wikipedia.org This approach is generally less expensive and causes less disruption to the site. wikipedia.org Common in situ techniques include:

Natural Attenuation: Relying on the naturally occurring microbial populations and environmental conditions to degrade the contaminant over time. This process is monitored to ensure that degradation is proceeding at an acceptable rate. wikipedia.org

Biostimulation: Enhancing the activity of indigenous microorganisms by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances to the subsurface. mdpi.com

Bioaugmentation: Introducing specific, pre-selected microorganisms with known degradative capabilities to the contaminated site to supplement the indigenous population. mdpi.com

Ex situ bioremediation requires the excavation of the contaminated soil or pumping of contaminated groundwater for treatment. mdpi.commdpi.com While more costly, this approach allows for greater control over the treatment conditions and can be faster and more thorough. Ex situ methods include:

Landfarming: Contaminated soil is excavated and spread over a lined treatment area. The soil is periodically tilled to enhance aeration, and nutrients and moisture are added to stimulate microbial activity. mdpi.com

Biopiles: Similar to landfarming, but the excavated soil is formed into piles and aerated by forcing air through a network of pipes. mdpi.com

Bioreactors: Contaminated soil or water is treated in an engineered containment system where conditions such as temperature, pH, nutrient levels, and aeration can be precisely controlled to optimize microbial degradation. mdpi.com

The selection of the most appropriate bioremediation strategy for a site contaminated with this compound would depend on a variety of factors, including the concentration and extent of contamination, the hydrogeological characteristics of the site, and the remediation timeframe and cost considerations.

Advanced Analytical Methodologies for 2,4 Dimethyl 5 Nitrophenol

Chromatographic Separation Techniques for 2,4-Dimethyl-5-nitrophenol

Chromatographic methods are fundamental for isolating this compound from various matrices. Gas and liquid chromatography, coupled with sensitive detection systems, provide the necessary resolution and efficiency for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like nitrophenols. However, the direct analysis of underivatized nitrophenols can be challenging due to their polarity, which may lead to interactions with active sites in the GC system, thereby reducing sensitivity. nih.gov To mitigate this, derivatization is often employed to increase the volatility and thermal stability of the analyte.

In a typical GC-MS analysis of a dimethylnitrophenol isomer, a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often used. The mass spectrometer, operating in electron ionization (EI) mode, provides detailed structural information based on the fragmentation pattern of the molecule.

Below are representative parameters for a GC-MS method suitable for analyzing substituted nitrophenols.

ParameterValue/Condition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitrophenolic compounds, offering robust separation without the need for derivatization. Reversed-phase (RP) HPLC is the most common mode used for this class of compounds.

The separation is typically achieved on a C18 column, which provides excellent resolution for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). This allows for the precise control of retention time and separation efficiency. Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, which can monitor the absorbance at specific wavelengths where the nitrophenol absorbs strongly.

An example of a suitable isocratic HPLC method is detailed in the following table.

ParameterValue/Condition
HPLC Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile:50 mM Acetate Buffer (pH 5.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detection UV-Vis at 280 nm

Spectroscopic Characterization Methods for this compound

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure at the atomic and electronic levels, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the phenolic hydroxyl group. The two aromatic protons would appear as singlets due to their lack of adjacent protons. The two methyl groups would also appear as singlets. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms attached to the hydroxyl and nitro groups appearing further downfield.

The table below outlines the predicted ¹H and ¹³C NMR chemical shifts.

NucleusPositionExpected Chemical Shift (δ, ppm)Multiplicity
¹H -OH~10-11br s (broad singlet)
H-3~7.8s (singlet)
H-6~6.9s (singlet)
C2-CH₃~2.3s (singlet)
C4-CH₃~2.5s (singlet)
¹³C C1 (-OH)~155-
C2 (-CH₃)~125-
C3~128-
C4 (-CH₃)~138-
C5 (-NO₂)~140-
C6~118-
C2-CH₃~16-
C4-CH₃~20-

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups and the conjugated π-system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenol (B47542) group. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, resulting from electronic transitions within the molecule, is characterized by one or more absorption maxima (λmax). For nitrophenols, the position of λmax is sensitive to the solvent and the pH of the solution. In a neutral or acidic solution, this compound is expected to have a λmax around 320-340 nm. In an alkaline medium, the deprotonation of the phenolic group to form the phenolate (B1203915) ion extends the conjugation, causing a bathochromic (red) shift to approximately 400 nm.

Key spectral data are summarized below.

SpectroscopyFeatureExpected Range/Value
IR O-H Stretch (Phenol)3200 - 3600 cm⁻¹ (broad)
Aromatic C-H Stretch3000 - 3100 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹
Asymmetric NO₂ Stretch~1520 cm⁻¹
Symmetric NO₂ Stretch~1340 cm⁻¹
UV-Vis λmax (Neutral/Acidic)~320-340 nm
λmax (Alkaline)~400 nm

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₉NO₃), the molecular weight is 167.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 167.

The fragmentation of the molecular ion is a key tool for structural confirmation. Common fragmentation pathways for aromatic nitro compounds include the loss of small, stable neutral molecules or radicals. For this compound, the following fragmentation patterns are expected:

Loss of a methyl radical (-CH₃): A peak at m/z 152 ([M-15]⁺).

Loss of nitric oxide (-NO): A peak at m/z 137 ([M-30]⁺).

Loss of a nitro group (-NO₂): A significant peak at m/z 121 ([M-46]⁺), corresponding to the dimethylphenol radical cation.

Loss of a methyl radical followed by carbon monoxide (-CH₃, -CO): A peak at m/z 124.

The table below lists the predicted major fragments.

m/zProposed Fragment IonProposed Neutral Loss
167[C₈H₉NO₃]⁺˙Molecular Ion (M⁺˙)
152[M - CH₃]⁺CH₃˙
137[M - NO]⁺NO˙
121[M - NO₂]⁺NO₂˙
93[M - NO₂ - CO]⁺NO₂˙, CO

Sample Preparation and Extraction Optimization for this compound Analysis

Sample preparation is a critical step in the analytical workflow to isolate and concentrate the analyte of interest from the sample matrix, thereby removing interferences and enhancing detection sensitivity.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from liquid samples. The process involves passing a sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent.

For phenolic compounds, reversed-phase SPE cartridges (e.g., C18) are commonly employed. A general protocol would involve:

Conditioning: The sorbent is conditioned, typically with methanol followed by water, to activate the stationary phase.

Loading: The sample, adjusted to an appropriate pH to ensure the analyte is in a neutral form, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove any weakly bound impurities.

Elution: A strong organic solvent is used to desorb and collect the analyte of interest.

Despite the widespread use of SPE for phenols, specific, validated protocols with optimized sorbents, pH, and elution solvents for this compound have not been documented in the searched scientific literature. Therefore, no specific data on recovery rates or method performance can be presented.

Accelerated Solvent Extraction (ASE) Methodologies

Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a technique for extracting analytes from solid and semi-solid samples using common solvents at elevated temperatures and pressures. wikipedia.org These conditions increase the efficiency and speed of the extraction process, reduce solvent consumption compared to traditional methods like Soxhlet, and can disrupt strong solute-matrix interactions. thermofisher.com The process involves placing the sample in an extraction cell, which is then heated and filled with a pressurized solvent. wikipedia.org

ASE is accepted by the U.S. EPA for the extraction of various semi-volatile organic compounds. thermofisher.com The selection of solvent, temperature, pressure, and extraction time are critical parameters that must be optimized for each specific analyte and matrix combination. For this compound, no published ASE methodologies detailing these optimized parameters or providing data on extraction efficiency from specific matrices (e.g., soil, water, tissue) were found.

Interactive Table: General ASE Parameters for Organic Pollutants This table illustrates typical parameters for ASE of related compound classes, as specific data for this compound is unavailable.

Parameter Typical Range Purpose
Temperature (°C) 40 - 200 Accelerates extraction kinetics and improves solvent penetration.
Pressure (psi) 1500 - 2000 Maintains the solvent in a liquid state above its boiling point.
Solvent Toluene, Hexane, Acetone, etc. Selected based on analyte solubility and matrix characteristics.
Static Time (min) 5 - 10 Allows the solvent to penetrate the sample matrix and dissolve the analyte.

| Number of Cycles | 1 - 3 | Ensures complete extraction of the analyte. |

Derivatization Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC) or mass spectrometry (MS). For phenolic compounds like this compound, derivatization is often employed to:

Increase volatility and thermal stability for GC analysis.

Improve chromatographic peak shape by blocking active polar groups.

Enhance detection sensitivity.

Common derivatization reactions for phenols include silylation and acylation. dphen1.com However, underivatized nitrophenols can sometimes interact with active sites in a GC system, potentially reducing sensitivity. researchgate.net While derivatization is a common strategy for nitrophenols, no research detailing specific derivatization reagents, reaction conditions, or performance enhancements for the analysis of this compound was identified.

Method Validation, Quality Control, and Interlaboratory Comparisons

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. omicsonline.org It is a regulatory requirement and ensures the reliability and scientific soundness of analytical data. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

For any analytical method developed for this compound, a thorough validation would be required. This would involve analyzing spiked samples and reference materials to determine the method's performance characteristics. For example, a study on the related compound 2-amino-5-nitrophenol (B90527) demonstrated good linearity (r² > 0.999), high accuracy (93.1–110.2%), and good precision (1.1–8.1%) for an HPLC method. nih.gov Similar validation would be necessary for this compound.

Interactive Table: Key Method Validation Parameters This table outlines standard validation parameters; specific performance data for this compound methods are not available.

Validation Parameter Description Typical Acceptance Criteria
Accuracy Closeness of test results to the true value. 80-120% recovery for spiked samples.
Precision Degree of agreement among individual test results. <15% Relative Standard Deviation (RSD).
Linearity Ability to elicit test results directly proportional to the analyte concentration. Correlation coefficient (r²) > 0.99.
Limit of Detection (LOD) The lowest amount of analyte that can be detected. Signal-to-noise ratio of 3:1.

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-noise ratio of 10:1. |

Quality control (QC) involves the routine use of procedures to monitor the validity of analytical results, such as analyzing blanks, duplicates, and control samples.

Interlaboratory comparisons , or proficiency testing, are studies in which multiple laboratories analyze the same samples to assess and compare their analytical performance. Such studies are crucial for ensuring consistency and comparability of data across different laboratories. No records of interlaboratory comparison studies specifically targeting this compound were found during the literature search.

Computational and Theoretical Studies of 2,4 Dimethyl 5 Nitrophenol

Quantum Chemical Investigations of 2,4-Dimethyl-5-nitrophenol

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These studies provide detailed information about the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is determined by the interplay of its constituent functional groups: the hydroxyl (-OH) group, two methyl (-CH3) groups, and a nitro (-NO2) group attached to the benzene (B151609) ring. The electron-donating nature of the hydroxyl and methyl groups increases electron density in the aromatic ring, while the nitro group acts as a strong electron-withdrawing group.

Global reactivity descriptors are calculated from the electronic structure to predict how the molecule will behave in chemical reactions. These descriptors offer a quantitative measure of the molecule's reactivity and stability. ajchem-a.com While specific experimental and computational studies on this compound are not extensively available, the significance of these descriptors is well-established in the study of related nitrophenolic compounds. nih.govjst.go.jp

Table 1: Key Electronic Structure and Reactivity Descriptors and Their Significance

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Represents the electron-donating ability of the molecule. A higher EHOMO suggests a greater tendency to donate electrons to an acceptor.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates the electron-accepting ability of the molecule. A lower ELUMO suggests a greater tendency to accept electrons.
HOMO-LUMO Energy Gap ΔE Calculated as ELUMO - EHOMO. A smaller energy gap implies lower kinetic stability and higher chemical reactivity.
Electronegativity χ Measures the tendency of the molecule to attract electrons.
Chemical Hardness η Represents the resistance of the molecule to change its electron distribution or charge transfer. A larger HOMO-LUMO gap generally corresponds to greater hardness.

This table represents theoretical descriptors used in computational chemistry. The values are specific to the molecule and the computational method used.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance as they are the primary orbitals involved in chemical reactions. mdpi.com

For this compound, the distribution of these orbitals would be characteristic of a substituted nitrophenol. The HOMO is typically localized over the electron-rich aromatic ring and the phenol (B47542) oxygen, reflecting the areas from which electrons are most easily donated. Conversely, the LUMO is generally centered on the electron-withdrawing nitro group and the benzene ring, indicating the most probable sites for accepting electrons. mdpi.com The analysis of FMOs is crucial for understanding reaction mechanisms, electronic transitions (as seen in UV-Vis spectroscopy), and the nature of chemical bonding within the molecule.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). mdpi.com This method is instrumental in drug discovery and toxicology for predicting how a chemical like this compound might interact with biological targets.

The simulation places the this compound molecule into the binding site of a target protein and calculates its binding affinity, usually expressed in kcal/mol. A lower (more negative) binding energy suggests a more stable and favorable interaction. The simulation also reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.netelsevierpure.com

While specific docking studies featuring this compound are not prominent in the literature, the methodology would allow for its evaluation as a potential inhibitor or binder for various enzymes or receptors.

Table 2: Example Output from a Hypothetical Molecular Docking Simulation

Parameter Description Example Value
Target Protein The biological macromolecule of interest (e.g., an enzyme). Cyclooxygenase-2 (COX-2)
Binding Affinity The calculated free energy of binding for the ligand-protein complex. -7.5 kcal/mol
Inhibition Constant (Ki) A calculated value indicating the potency of the ligand as an inhibitor. 1.5 µM
Key Interacting Residues Specific amino acids in the protein's active site that form bonds with the ligand. TYR 385, ARG 120, SER 530

| Types of Interactions | The nature of the chemical bonds formed between the ligand and the protein. | Hydrogen bond, Pi-Alkyl |

This table provides an illustrative example of data obtained from molecular docking simulations. Actual values would depend on the specific protein target and software used.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activities or physicochemical properties of chemicals based on their molecular structure. jst.go.jp These models establish a mathematical relationship between numerical descriptors of a molecule's structure and a specific endpoint, such as toxicity or hydrophobicity. nih.gov

QSAR models are developed using a "training set" of molecules with known biological activities. These models can then be used to predict the activity of new or untested compounds like this compound. For nitrophenolic compounds, QSAR models have been widely used to predict endpoints such as toxicity to various organisms, mutagenicity, and carcinogenicity. nih.govnih.gov

The development of a predictive QSAR model for the biological activity of this compound would involve:

Compiling a dataset of structurally similar nitrophenols with measured biological activity.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation correlating the descriptors with the activity.

Validating the model to ensure its predictive power.

Such models are valuable for prioritizing chemicals for further testing and for understanding the structural features that drive a particular biological effect. nih.gov

In QSAR and QSPR studies of phenols, biological activity and properties are often strongly correlated with key physicochemical parameters that can be calculated or measured. jst.go.jp For this compound, the most relevant parameters would quantify its hydrophobicity and the electronic influence of its substituent groups.

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log Kow or logP), this parameter is crucial for predicting a chemical's environmental fate, transport, and ability to cross biological membranes.

Electronic Effects: These are described by parameters like the Hammett sigma constant (σ) or calculated quantum chemical descriptors. They quantify the electron-donating or electron-withdrawing effects of the methyl and nitro groups on the reactivity of the phenol ring and the acidity of the hydroxyl group. The acidity, represented by the pKa, is another critical parameter as the state of ionization affects the molecule's behavior and toxicity. jst.go.jp

Table 3: Key Physicochemical Parameters in QSAR/QSPR Models for Phenols

Parameter Symbol Significance in Modeling
Hydrophobicity log Kow Correlates with bioaccumulation, membrane permeability, and baseline toxicity (narcosis).
Acid Dissociation Constant pKa Determines the degree of ionization at a given pH, which affects solubility, bioavailability, and toxicity mechanism.

| Electronic Descriptors | σ, ELUMO, qnitro-N | Quantify the electronic influence of substituents, which is often linked to specific mechanisms of toxicity or reactivity. |

This table lists important physicochemical parameters used to build predictive QSAR and QSPR models for phenolic compounds.

Crystallographic Data Analysis and Crystal Engineering Principles

There is no publicly available crystallographic data for this compound in the searched scientific databases. Consequently, an analysis of its crystal structure and the application of crystal engineering principles cannot be performed.

A Hirshfeld surface analysis is contingent on the availability of crystallographic information files (CIF). As no such data has been published for this compound, an analysis of its intermolecular interactions using this method is not possible. Studies on related compounds have utilized Hirshfeld surface analysis to investigate intermolecular contacts, but this information is not transferable to the specific isomeric structure of this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

No research articles detailing molecular dynamics simulations performed on this compound were found. Such studies would provide insight into the molecule's conformational flexibility and its dynamic behavior over time, but this area remains unexplored for this particular compound.

Toxicological Assessments and Ecotoxicological Implications of 2,4 Dimethyl 5 Nitrophenol

Mechanisms of Toxicity Associated with 2,4-Dimethyl-5-nitrophenol

There is no specific information available in the reviewed scientific literature regarding the mechanisms of toxicity for this compound. Research on analogous compounds, such as 2,4-dinitrophenol (B41442), describes mechanisms like the uncoupling of oxidative phosphorylation, but it is not scientifically accurate to extrapolate these findings to this compound without direct evidence.

No studies were identified that investigate the cellular and molecular level toxicological manifestations of this compound.

The role of oxidative stress in the toxicity of this compound has not been documented in the available scientific literature.

There are no research findings detailing the specific effects of this compound on enzyme function or other cellular processes.

Toxicokinetic Studies of this compound

No toxicokinetic studies—which include absorption, distribution, metabolism, and excretion—have been published for this compound. While the toxicokinetics of related compounds like 4-nitrophenol (B140041) and 2,4-dinitrophenol are well-documented, showing pathways such as nitro-group reduction and conjugation, this specific data is absent for the this compound isomer. nih.govcdc.govcdc.gov

Information regarding the absorption and systemic distribution profiles of this compound in any biological system is not available in the reviewed literature.

There are no studies that identify the metabolic transformation pathways or the resulting metabolites of this compound.

Excretion Kinetics and Routes

Direct studies on the excretion kinetics and routes of this compound have not been identified. However, the metabolic fate of nitrophenolic compounds is generally characterized by biotransformation followed by excretion. For instance, 2-nitrophenol (B165410) and 4-nitrophenol are known to be rapidly metabolized and their conjugates are almost completely excreted in the urine. It is plausible that this compound follows a similar pathway.

The biotransformation of phenolic compounds typically involves two phases. Phase I reactions can include oxidation and reduction of the nitro group, potentially forming aminophenols. Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate, which increases their water solubility and facilitates their elimination from the body, primarily through urine. Given the presence of both methyl and nitro functional groups on the phenol (B47542) ring, the metabolism of this compound may be complex, potentially involving multiple enzymatic pathways. The rate of excretion is likely to be influenced by the efficiency of these metabolic and conjugation processes.

Ecotoxicological Impact on Environmental Receptors

The ecotoxicological impact of this compound on various environmental receptors is not specifically documented. However, by examining data on related compounds, a potential risk profile can be outlined.

Effects on Aquatic Biota (e.g., Fish, Invertebrates)

No specific aquatic toxicity data for this compound are available. However, data for the structurally related compound 2,4-dimethylphenol (B51704) indicate that it is toxic to aquatic life. Acute toxicity has been observed in freshwater organisms at concentrations as low as 2,120 µg/L.

Table 1: Acute and Chronic Toxicity of 2,4-Dimethylphenol to Freshwater Aquatic Life

Species Endpoint Concentration (µg/L)
Daphnia magna (invertebrate) 48-hour EC50 2,120
Fathead minnow (Pimephales promelas) 96-hour LC50 16,750
Bluegill (Lepomis macrochirus) 96-hour LC50 7,750
Fathead minnow (Pimephales promelas) Chronic Value 2,191

EC50: Effect Concentration at which 50% of the population shows a response. LC50: Lethal Concentration at which 50% of the population dies.

Nitrophenols, as a class, are known to be toxic to aquatic organisms, with effects varying based on the number and position of the nitro groups. The presence of a nitro group in this compound would likely increase its toxicity compared to 2,4-dimethylphenol alone. Nitrophenols can disrupt growth, development, and reproduction in fish, invertebrates, and algae.

Impact on Terrestrial Organisms and Microbial Communities

Specific data on the impact of this compound on terrestrial ecosystems are lacking. Generally, nitrophenols enter the soil environment through industrial discharges and as breakdown products of certain pesticides. Their persistence in soil varies, with biodegradation being a primary removal mechanism. Half-lives can range from a few days to over a month, depending on soil conditions such as oxygen availability.

Environmental Risk Assessment and Regulatory Considerations for Nitrophenols

A formal environmental risk assessment for this compound has not been established due to the lack of specific environmental and toxicological data. However, the broader class of nitrophenols is recognized as a significant environmental concern due to their toxicity and persistence.

Regulatory bodies in various countries have established guidelines and standards for some nitrophenolic compounds in different environmental media to protect human health and ecosystems. For example, the U.S. Environmental Protection Agency (EPA) has set ambient water quality criteria for 2-nitrophenol and 4-nitrophenol to protect aquatic life. Similarly, other jurisdictions have guidelines for phenols in soil and water.

Table 2: Examples of Regulatory Standards and Guidelines for Nitrophenols

Jurisdiction/Agency Compound Medium Guideline/Standard
U.S. EPA 2-Nitrophenol Freshwater 2,700 µg/L (24-hour average)
U.S. EPA 4-Nitrophenol Freshwater 240 µg/L (24-hour average)
U.S. EPA 4-Nitrophenol Saltwater 53 µg/L (24-hour average)
Various Nitrophenols - Listed as priority pollutants

Given the toxicological profiles of related compounds, it is reasonable to assume that this compound would be considered a substance of potential concern. A comprehensive environmental risk assessment would require further research into its specific toxicity, environmental fate, and persistence. The precautionary principle suggests that in the absence of specific data, the release of this compound into the environment should be minimized.

Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 5 Nitrophenol

Advancements in Sustainable Synthesis and Derivatization

Future research into 2,4-Dimethyl-5-nitrophenol is likely to prioritize the development of sustainable and environmentally benign synthesis methods. Traditional nitration of phenols often involves harsh conditions and the use of strong acids, leading to environmental concerns. Emerging perspectives focus on greener alternatives. For instance, methods utilizing solid acid catalysts or milder nitrating agents are being explored for other phenolic compounds, which could be adapted for the synthesis of this compound.

Derivatization represents another key area of future investigation. Chemical modification of the hydroxyl or nitro groups, or reactions at the aromatic ring, can yield a library of new molecules with potentially valuable properties. In-port derivatization techniques, which can involve pyrolytic alkylation, are being optimized for the analysis of various phenols and could be applied for rapid and sensitive detection of this compound and its derivatives in complex matrices. dphen1.com Furthermore, derivatization is crucial not only for analysis but also for modifying the compound's bioactivity for potential applications. Research into derivatization reactions, such as those using o-phthalaldehyde (B127526) (OPA) with chiral thiols, could be explored to create stereospecific derivatives for specialized applications. nih.gov

Novel Applications in Pharmaceutical and Agrochemical Development

The structural motifs present in this compound—a substituted nitrophenol—are found in various biologically active molecules, suggesting its potential as a scaffold or intermediate in pharmaceutical and agrochemical development. Nitrophenolic compounds are precursors in the synthesis of dyes, pesticides, and pharmaceuticals. For example, 3-methyl-4-nitrophenol (B363926) is a primary breakdown product of the insecticide fenitrothion, highlighting the role of such structures in agrochemistry. researchgate.net Similarly, 2,4-Dichloro-5-nitrophenol serves as a critical intermediate in the production of the herbicide Oxadiazon. nbinno.com

Future research could focus on synthesizing and screening derivatives of this compound for biological activity. The specific arrangement of the methyl and nitro groups may confer unique properties, making it a valuable building block for creating new active ingredients. Investigations into aminobenzylated 4-nitrophenols have identified derivatives with significant antibacterial activity, suggesting a promising avenue for developing novel therapeutics from nitrophenolic structures.

Integration of Multi-Omics and Systems Biology Approaches in Toxicology

To understand the biological impact of this compound, future toxicological studies are expected to move beyond traditional endpoints and embrace a more holistic systems-level approach. Multi-omics strategies—integrating genomics, transcriptomics, proteomics, and metabolomics—offer a comprehensive view of the molecular perturbations caused by a xenobiotic. nih.govresearchgate.net Applying these techniques to this compound would enable researchers to identify its specific modes of action and define potential adverse outcome pathways (AOPs). nih.gov

Systems biology involves the iterative and integrative study of how chemicals perturb gene and protein expression networks that are linked to a toxicological outcome. nih.gov This approach provides a framework for creating biological models to understand complex processes. nih.gov For this compound, this could involve exposing relevant cell models (e.g., liver or immune cells) to the compound and using multi-omics to map the resulting changes in cellular pathways. nih.govmdpi.com Such studies can reveal subtle effects and provide a mechanistic basis for risk assessment, moving toxicology towards a more predictive science. nih.gov

Development of Advanced Environmental Remediation Technologies

Given that nitrophenolic compounds are often considered environmental pollutants, a crucial area of future research is the development of effective remediation strategies for this compound. researchgate.net While specific data on this compound is limited, extensive research on related nitrophenols, such as 4-nitrophenol (B140041), provides a strong foundation for future work. tandfonline.com Advanced Oxidation Processes (AOPs) and bioremediation are two of the most promising approaches. researchgate.net

AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade persistent organic pollutants. nih.govresearchgate.net Techniques like the Fenton process, ozonation, and photocatalysis have proven effective in degrading 4-nitrophenol and can be optimized for the removal of this compound from contaminated water. tandfonline.comtandfonline.comresearchgate.net These processes can lead to the complete mineralization of the compound into harmless substances. researchgate.net

Bioremediation offers a more sustainable and cost-effective alternative, using microorganisms to break down pollutants. nih.goviwaponline.com Numerous bacterial strains, including species of Pseudomonas, Arthrobacter, and Rhodococcus, have been identified that can utilize nitrophenols as a source of carbon and nitrogen. nih.goviwaponline.comresearchgate.net Future research should focus on isolating or engineering microbial strains capable of efficiently degrading this compound and elucidating the specific enzymatic pathways involved.

Remediation TechnologyDescriptionKey AdvantagesApplicability to Nitrophenols
Fenton/Photo-Fenton ProcessUses iron salts and hydrogen peroxide to generate hydroxyl radicals, enhanced by UV light.High degradation efficiency, rapid reaction rates. tandfonline.comtandfonline.comDemonstrated to be highly effective for the destruction of 4-nitrophenol. tandfonline.comresearchgate.net
OzonationInvolves bubbling ozone (O3) through contaminated water, often combined with UV or H2O2.Powerful oxidant, effective for a wide range of organic compounds.Successfully used for the degradation of various nitrophenols. tandfonline.com
Photocatalysis (e.g., with TiO2)Uses a semiconductor catalyst (like titanium dioxide) and a light source to generate reactive oxygen species.Can lead to complete mineralization, uses light as an energy source. researchgate.netEffective for degrading nitrophenols in aqueous solutions. tandfonline.com
Microbial BioremediationUtilizes bacteria or fungi that have metabolic pathways to break down the target compound.Cost-effective, environmentally friendly, potential for in-situ application. iwaponline.comVarious bacterial strains have been shown to degrade p-nitrophenol and other related compounds. nih.govnih.gov

Predictive Modeling for Environmental Fate and Biological Interaction

Computational and predictive modeling is an emerging field that can significantly accelerate the assessment of new or understudied chemicals like this compound. These models can forecast a compound's environmental fate and potential for biological interaction before extensive and costly experimental studies are conducted. nih.gov

Environmental fate models can predict how a chemical will distribute and persist in different environmental compartments (air, water, soil). researchgate.netmdpi.com By using the chemical structure of this compound, these models can estimate properties such as its potential for biodegradation, photolysis, and sorption to soil particles. cdc.gov Web-based platforms have been developed that merge predictors for both biodegradability and toxicity, offering an integrated risk prognosis. nih.gov

For biological interactions, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate a molecule's structural features with its toxicological effects. By training these models on data from a wide range of known chemicals, it becomes possible to predict the potential toxicity of new compounds like this compound. The integration of artificial intelligence and deep learning into these predictive tools is further enhancing their accuracy and applicability in modern toxicology and chemical risk assessment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity of 2,4-Dimethyl-5-nitrophenol in synthetic samples?

  • Methodology :

  • Chromatography : Use gas chromatography (GC) with Kovats retention indices (RI) for non-polar columns under isothermal conditions, as validated for nitrophenol derivatives .
  • Spectroscopy : Combine IR and mass spectrometry (electron ionization) to confirm molecular structure. Reference spectral libraries from NIST, which include gas-phase IR and MS data for structurally similar nitrophenols .
  • HPLC : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to quantify impurities, referencing protocols for nitrophenol separation in environmental samples .

Q. How can researchers determine the thermodynamic properties (e.g., melting point, enthalpy of fusion) of this compound?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Measure melting point (Tfus) and enthalpy of fusion (ΔfusH) using standardized protocols from NIST’s Thermodynamics Research Center .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 2-Methyl-5-nitrophenol, ΔfusH = ~20 kJ/mol) to validate experimental results .

Advanced Research Questions

Q. How can contradictions in reported toxicity values for this compound be resolved?

  • Methodology :

  • Systematic Review : Follow the ATSDR framework for nitrophenol toxicity studies, including screening literature for study design quality (e.g., dose-response consistency, control groups) .
  • Metabolite Analysis : Quantify 2-amino-4-nitrophenol (a potential metabolite) in biological matrices using modern LC-MS/MS, addressing limitations of outdated analytical methods in older studies .
  • In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints and compare with empirical data .

Q. What strategies optimize the synthesis of this compound to minimize byproducts like 2,6-dimethyl isomers?

  • Methodology :

  • Retrosynthetic Planning : Use AI-powered tools (e.g., Reaxys or Pistachio models) to predict regioselective nitration pathways for the 5-nitro position .
  • Reaction Monitoring : Track intermediate formation via in-situ FTIR or Raman spectroscopy to adjust reaction conditions (e.g., temperature, nitrating agent concentration) .

Q. How can researchers address discrepancies in spectral data (e.g., IR, MS) for this compound across databases?

  • Methodology :

  • Data Harmonization : Cross-validate spectra with NIST’s Standard Reference Data, which provides gas-phase IR and electron ionization MS for ortho- and para-substituted nitrophenols .
  • Isotopic Labeling : Use deuterated analogs to confirm fragment ion assignments in mass spectra .

Key Notes

  • Toxicological Data Gaps : Limited human exposure data exist for this compound. Prioritize studies measuring blood/urine metabolite levels in populations near hazardous waste sites .
  • Spectral Libraries : Always verify experimental spectra against NIST databases to mitigate inconsistencies caused by isomerization or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.